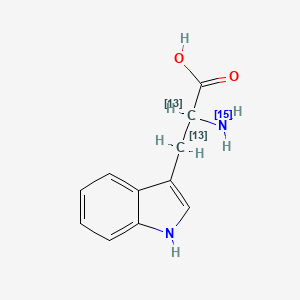

D,L-Tryptophan-13C2,15N

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

D,L-Tryptophan-13C2,15N is an indole acetic acid labeled metabolite . It is found in roots and root nodules of Phaseolus mungo . This compound is an amino acid precursor of serotonin and melatonin .

Molecular Structure Analysis

The molecular weight of D,L-Tryptophan-13C2,15N is 207.20 . Its molecular formula is (13C)2C9H12(15N)NO2 . The SMILES representation is C1=CC=C2C(=C1)C(=CN2)[13CH2]13CHO)[15NH2] .Physical And Chemical Properties Analysis

D,L-Tryptophan-13C2,15N is a solid . It is soluble in dilute aqueous sodium hydroxide, DMSO, and water . It should be stored at 4° C . The melting point is between 248-252° C .Wissenschaftliche Forschungsanwendungen

Nutritional Research : D,L-Tryptophan-13C2,15N has been studied for its nutritional significance. Huang et al. (2014) focused on determining the tryptophan requirement of term infants using isotopic methods. Their research highlights tryptophan's role in protein synthesis and as a precursor in serotonin and kynurenine pathways, which relate to sleep patterns (Huang et al., 2014).

Analytical Method Development : The development of analytical methods for detecting tryptophan and its metabolites is a significant application. Friedman (2018) provided an integrated overview of multiple analytical methods for free and protein-bound tryptophan in foods and human tissues, underscoring its nutritional importance and potential role in disease diagnosis and therapy (Friedman, 2018).

Molecular Interaction Studies : Research by Lee et al. (1995) utilized D,L-Tryptophan-13C2,15N in studying the dynamic properties and intermolecular interactions of tryptophan with the E. coli trp-repressor and operator DNA complex, using NMR techniques (Lee et al., 1995).

Isotopic Abundance Research : Trivedi et al. (2021) examined the isotopic abundance ratio in L-tryptophan, which is essential for protein synthesis and a precursor of various bioactive metabolites. Their study aimed to investigate the impact of Biofield Energy Treatment on L-tryptophan's structural properties and isotopic abundance ratio (Trivedi et al., 2021).

Pharmacological Research : Modoux et al. (2020) reviewed the potential of targeting L-tryptophan metabolism as a therapeutic approach, noting its involvement in neurological, metabolic, psychiatric, and intestinal disorders (Modoux et al., 2020).

Enzymatic Synthesis Studies : Malthouse et al. (1997) reported on the enzymatic synthesis of isotopically labelled serine and tryptophan, which has applications in peptide synthesis (Malthouse et al., 1997).

Animal Behavior and Physiology Research : Shen et al. (2012) investigated the effects of increasing tryptophan intake on growth and physiological changes in nursery pigs, highlighting its role in serotonin production and stress hormone regulation (Shen et al., 2012).

Metabolic Engineering : Gu et al. (2012) explored the metabolic engineering of E. coli for efficient L-tryptophan production, demonstrating the potential of tryptophan as a target for biotechnological manipulation (Gu et al., 2012).

Safety and Hazards

Wirkmechanismus

Target of Action

D,L-Tryptophan-13C2,15N is an indole acetic acid labeled metabolite . It is an amino acid precursor of serotonin and melatonin . The primary targets of this compound are the receptors and enzymes involved in the synthesis and signaling of serotonin and melatonin.

Mode of Action

As a precursor, D,L-Tryptophan-13C2,15N is metabolized into serotonin and melatonin. Serotonin is a neurotransmitter that plays a crucial role in mood regulation, while melatonin is a hormone that regulates sleep-wake cycles .

Biochemical Pathways

D,L-Tryptophan-13C2,15N is involved in the tryptophan-serotonin pathway. In this pathway, tryptophan is converted into 5-hydroxytryptophan by the enzyme tryptophan hydroxylase, and then into serotonin by the enzyme aromatic L-amino acid decarboxylase. Serotonin can be further acetylated and methylated to form melatonin .

Result of Action

The molecular and cellular effects of D,L-Tryptophan-13C2,15N’s action are primarily through its metabolites, serotonin and melatonin. Serotonin can influence mood, appetite, and sleep, among other functions. Melatonin is involved in regulating the body’s circadian rhythm, thus affecting sleep patterns .

Eigenschaften

IUPAC Name |

2-(15N)azanyl-3-(1H-indol-3-yl)(2,3-13C2)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/i5+1,9+1,12+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVBCDIJIAJPQS-NCZFIEHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)[13CH2][13CH](C(=O)O)[15NH2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride](/img/structure/B564707.png)

![5,6-Dihydro-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B564713.png)

![2-[(5-Acetamido-2-aminopentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564729.png)